![molecular formula C14H15NO2 B14179959 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol CAS No. 922191-50-2](/img/structure/B14179959.png)
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol is an organic compound that features a furan ring, a butenyl chain, and an aminophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol typically involves the following steps:
Formation of the Furan-2-yl But-3-en-1-yl Intermediate: This can be achieved by reacting furan with but-3-en-1-ol in the presence of a catalyst such as lithium aluminum hydride.
Amination Reaction: The intermediate is then subjected to an amination reaction with aminophenol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate.
Reduction: The butenyl chain can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Yields furan-2-carboxylic acid derivatives.
Reduction: Produces saturated butyl derivatives.
Substitution: Forms various substituted aminophenol derivatives.
Scientific Research Applications
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)but-3-en-1-ol: Shares the furan and butenyl moieties but lacks the aminophenol group.
Furan-2-carboxylic acid: Contains the furan ring but differs in the functional groups attached.
Uniqueness
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol is unique due to its combination of a furan ring, a butenyl chain, and an aminophenol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922191-50-2 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[[(1R)-1-(furan-2-yl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C14H15NO2/c1-2-6-12(14-9-5-10-17-14)15-11-7-3-4-8-13(11)16/h2-5,7-10,12,15-16H,1,6H2/t12-/m1/s1 |
InChI Key |
RXJNLFBXXMKKOI-GFCCVEGCSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=CO1)NC2=CC=CC=C2O |
Canonical SMILES |
C=CCC(C1=CC=CO1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
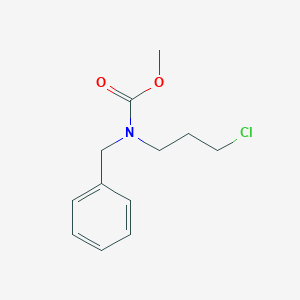
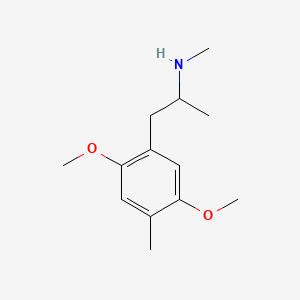
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
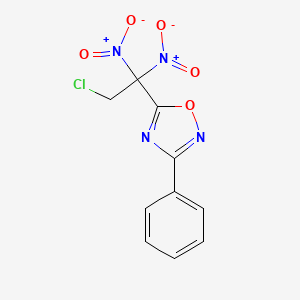
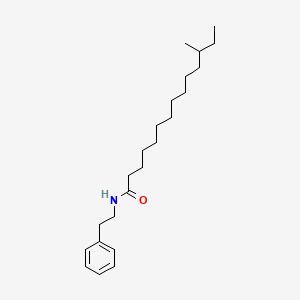
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
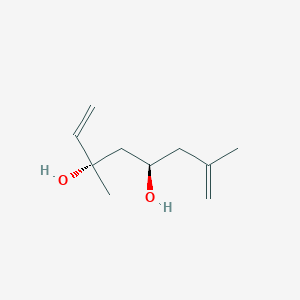
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
